![molecular formula C13H14N2O5 B2935483 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500025-25-2](/img/structure/B2935483.png)
3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
“3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is an organic compound that belongs to the class of phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is used for the β hemoglobinopathies and other anemias .
Molecular Structure Analysis
The molecular formula of this compound is C11H14O4 . The molecular weight is 210.23 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a solid . The melting point is 96-97 °C .Scientific Research Applications
Synthesis and Antimicrobial Activity
- The synthesis of oxadiazole derivatives, including compounds related to 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, has shown significant antimicrobial properties. For instance, compounds derived from 1,3,4-oxadiazole N-Mannich bases have displayed potent activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021). Additionally, new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives have shown potential antimicrobial activity, comparable to commercial antibiotics in some cases (Mohana, 2013).
Anti-Proliferative and Anticancer Activities
- Research on 1,3,4-oxadiazole derivatives has also highlighted their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. Certain derivatives were found to possess optimum anti-proliferative activity, indicating their potential in cancer treatment (Al-Wahaibi et al., 2021). Additionally, new 1,3,4-oxadiazole thioether derivatives bearing a 2,5-dimethoxyphenyl substituent demonstrated significant anticancer activity against breast cancer cell lines (Polkam et al., 2021).
Molecular Engineering and Solar Cell Applications
- In the field of molecular engineering, novel organic sensitizers incorporating 1,3,4-oxadiazole units have been synthesized for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, have shown high incident photon to current conversion efficiency, indicating their utility in enhancing solar cell performance (Kim et al., 2006).
Mechanism of Action
Target of Action
It is known to be an orally active short-chain fatty acid (scfa) .
Mode of Action
It is known to stimulate γ globin gene expression
Biochemical Pathways
It is known to stimulate γ globin gene expression, suggesting it may have an impact on hemoglobin synthesis and erythropoiesis .
Result of Action
It is known to stimulate γ globin gene expression and erythropoiesis in vivo , suggesting it may have a role in the treatment of β hemoglobinopathies and other anemias .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-8-3-4-9(10(7-8)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKEFJOYDDECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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